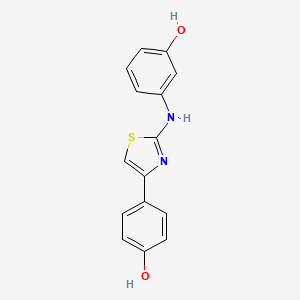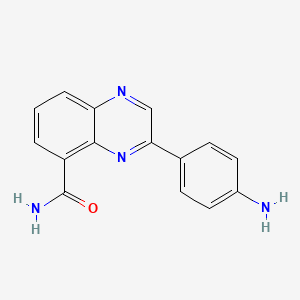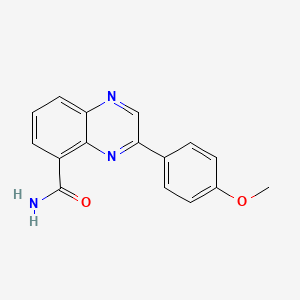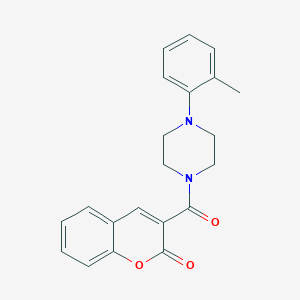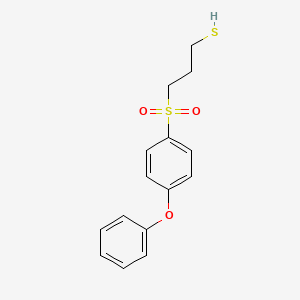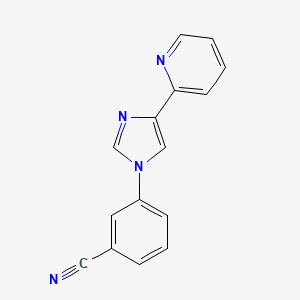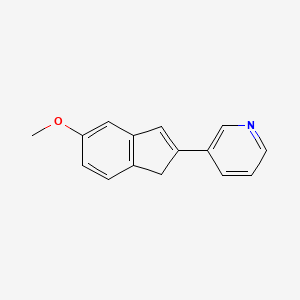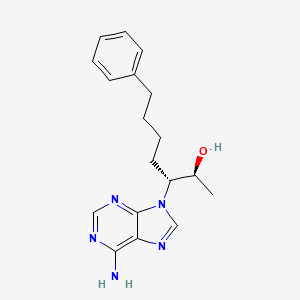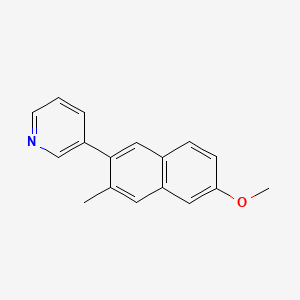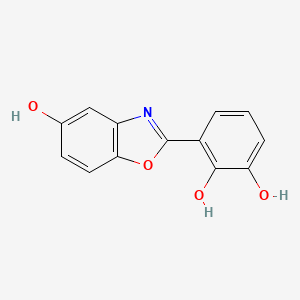
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol: is an organic compound that features a benzene ring substituted with a benzooxazole moiety and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of hydroxyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions using reagents such as hydroxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and benzooxazole moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. Specific pathways may include oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,3-diol: Similar structure but with different positions of hydroxyl groups.
2-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
Uniqueness
3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C13H9NO4 |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
3-(5-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H9NO4/c15-7-4-5-11-9(6-7)14-13(18-11)8-2-1-3-10(16)12(8)17/h1-6,15-17H |
Clé InChI |
XVMUZRUUMXAORF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C2=NC3=C(O2)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




